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Compound Name:
iodobenzaldehyde

Cat. No.: B3021704

An In-depth Technical Guide: 6-Bromo-2-fluoro-3-iodobenzaldehyde

Abstract

6-Bromo-2-fluoro-3-iodobenzaldehyde is a highly functionalized aromatic aldehyde that
serves as a versatile building block in modern organic synthesis. Its unique substitution pattern,
featuring three distinct halogen atoms (fluorine, bromine, and iodine) and a reactive aldehyde
group, offers chemists a powerful tool for the strategic construction of complex molecular
architectures. The differential reactivity of the carbon-halogen bonds allows for selective and
sequential cross-coupling reactions, making this reagent particularly valuable in the fields of
medicinal chemistry and materials science. This guide provides a comprehensive overview of
its chemical identity, physicochemical properties, strategic importance, a proposed synthetic
workflow, and critical safety protocols for its handling.

Chemical Identity and Properties
IUPAC Name and Structure

The formal IUPAC name for the compound is 6-bromo-2-fluoro-3-iodobenzaldehyde.[1] Its
structure consists of a benzene ring substituted with a bromo, a fluoro, an iodo, and a formyl
(aldehyde) group at positions 6, 2, 3, and 1, respectively.

Molecular Structure:
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Key Identifiers

Quantitative and registry data for 6-Bromo-2-fluoro-3-iodobenzaldehyde are summarized in
the table below.

Identifier Value Source
CAS Number 1428234-59-6 [11[2][3][41[5]
Molecular Formula C7HsBrFIO [L1[2][4][6][7]
Molecular Weight 328.90 g/mol [11[416171
InChi Key KOKYNRPQQJADHY- 2]

UHFFFAOYSA-N

Canonical SMILES O=Ccl1c(F)c(l)ccclBr [1]

Physicochemical Properties

This compound is a solid at room temperature and is typically supplied with a purity of 97% or
higher.[1][2] Proper handling and storage are crucial to maintain its integrity.

Property Value Source
Appearance Solid [2]
Purity >97% [1][6]

. 2-8°C, under inert gas,
Storage Conditions _ [4]
protected from light

Strategic Importance in Synthetic Chemistry
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The utility of 6-bromo-2-fluoro-3-iodobenzaldehyde stems from the distinct chemical
reactivity of its functional groups, which can be addressed selectively. This "orthogonality” is a
cornerstone of modern synthetic strategy, particularly in drug discovery where rapid
diversification of a core scaffold is required.

o Halogen Reactivity: The three different halogens allow for programmed, sequential cross-
coupling reactions. The C-1 bond is the most reactive towards palladium-catalyzed reactions
(e.g., Suzuki, Sonogashira, Stille coupling), followed by the C-Br bond. The C-F bond is
generally inert to these conditions, serving as a stable substituent that can modulate the
electronic and pharmacological properties of the final molecule.[4][8]

o Aldehyde Handle: The aldehyde group is a versatile functional group that can undergo a
wide array of transformations, including oxidation to a carboxylic acid, reduction to an
alcohol, reductive amination to form amines, and various olefination reactions (e.g., Wittig
reaction).

¢ Fluorine Substitution: The presence of a fluorine atom is highly desirable in medicinal
chemistry.[8] It can enhance metabolic stability, improve binding affinity to target proteins,
and alter lipophilicity and pKa, thereby optimizing the pharmacokinetic profile of a drug
candidate.[8]

The diagram below illustrates the synthetic potential of this molecule, showcasing the different
reaction pathways available at each functional site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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